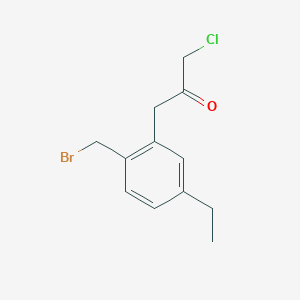
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethylphenyl group, and a chloropropanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one can be achieved through a multi-step process. One common method involves the bromination of 2-ethylphenylmethanol to form 2-(bromomethyl)-5-ethylphenylmethanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Electrophilic Addition: The compound can undergo electrophilic addition reactions, particularly at the carbonyl group, with reagents like hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Electrophilic Addition: Hydrogen bromide, bromine in organic solvents.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Electrophilic Addition: Formation of halogenated ketones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carbonyl group can participate in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
- 1-(2-(Bromomethyl)phenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-5-methylphenyl)-3-chloropropan-2-one
Comparison: Compared to similar compounds, it may exhibit different chemical and biological properties due to the specific positioning of the ethyl group on the phenyl ring .
生物活性
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one is a halogenated ketone with significant potential in medicinal chemistry. Its unique structure, featuring both bromomethyl and chloropropanone moieties, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H14BrClO and a molecular weight of approximately 289.60 g/mol. The presence of halogen substituents enhances its lipophilicity and reactivity, making it a candidate for various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity or receptor function, potentially leading to inhibition or activation of specific biological pathways. The following table summarizes potential mechanisms based on structural analogs:
| Mechanism | Description |
|---|---|
| Covalent Bonding | Forms stable bonds with nucleophiles in proteins, altering their function. |
| Enzyme Inhibition | May inhibit specific enzymes by modifying their active sites. |
| Receptor Modulation | Potentially alters receptor activity through structural changes in target proteins. |
Case Studies
- Antimicrobial Activity : A study on structurally similar halogenated compounds demonstrated notable antimicrobial properties against various pathogens, suggesting that this compound may possess similar effects.
- Anticancer Potential : Research on related compounds has indicated potential anticancer mechanisms through apoptosis induction in cancer cell lines. The reactivity of halogenated ketones often plays a crucial role in these processes.
Applications
The versatility of this compound extends to:
- Pharmaceutical Development : As a precursor in the synthesis of various therapeutic agents.
- Material Science : Its unique chemical properties allow for applications in developing new materials with specific functionalities.
属性
分子式 |
C12H14BrClO |
|---|---|
分子量 |
289.59 g/mol |
IUPAC 名称 |
1-[2-(bromomethyl)-5-ethylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-9-3-4-10(7-13)11(5-9)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
InChI 键 |
NIFCHWVSLXUHAF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)CBr)CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















